REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:21]=[N:20][C:7]2[O:8][C:9]3[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:10]=3[N:11]([CH3:14])[C:12](=[O:13])[C:6]=2[CH:5]=1)([O-])=O>C(O)(=O)C.Cl>[NH2:1][C:4]1[CH:21]=[N:20][C:7]2[O:8][C:9]3[CH:18]=[C:17]([CH3:19])[CH:16]=[CH:15][C:10]=3[N:11]([CH3:14])[C:12](=[O:13])[C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(OC3=C(N(C2=O)C)C=CC(=C3)C)N=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
DISSOLUTION
|
Details
|
The product was then dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethanol/hexane
|
Type
|
CUSTOM
|
Details
|
provided 0.82 g (57% of theory) of pure product as tan needles, m.p. 191°-193° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(OC3=C(N(C2=O)C)C=CC(=C3)C)N=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |